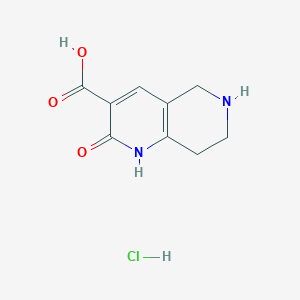
1-(adamantan-1-yl)-1H-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(adamantan-1-yl)-1H-1,2,4-triazol-3-amine is a compound that features an adamantane moiety attached to a 1,2,4-triazole ring. Adamantane is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compounds it is part of. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, which is often found in various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(adamantan-1-yl)-1H-1,2,4-triazol-3-amine typically involves the regioselective adamantylation of 1,2,4-triazole derivatives. One common method includes the use of high-acid systems such as adamantan-1-ol in perchloric acid (HClO4) or sulfuric acid (H2SO4) to facilitate the adamantylation process . The reaction conditions are carefully controlled to ensure the regioselectivity of the adamantylation at the N-1 nitrogen atom of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to produce this compound on an industrial scale.
化学反应分析
Types of Reactions
1-(adamantan-1-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under strong oxidizing conditions.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives, while substitution reactions can yield various alkylated or acylated triazole derivatives.
科学研究应用
1-(adamantan-1-yl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and stable structure
作用机制
The mechanism of action of 1-(adamantan-1-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The adamantane moiety provides conformational rigidity, which can enhance binding affinity to biological targets. The triazole ring can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .
相似化合物的比较
Similar Compounds
1-(adamantan-1-yl)-1H-1,2,3-triazole: Similar structure but with a different triazole ring, leading to different chemical properties and reactivity.
1-(adamantan-1-yl)-3-alkyl-1,2,3-triazolium salts: These compounds have an additional alkyl group, which can influence their solubility and biological activity.
Adamantan-1-yl acrylate: Contains an acrylate group instead of a triazole ring, used in different applications such as polymer synthesis.
Uniqueness
1-(adamantan-1-yl)-1H-1,2,4-triazol-3-amine is unique due to the combination of the adamantane moiety and the 1,2,4-triazole ring. This combination imparts unique physical and chemical properties, such as enhanced stability, rigidity, and potential biological activity, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
1-(1-adamantyl)-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c13-11-14-7-16(15-11)12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10H,1-6H2,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUZHJQHCKDJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=NC(=N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3,4-dimethylphenyl)-5-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2529498.png)


![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)

![N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2529506.png)
![5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2529508.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2529510.png)

![4-((2-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2529518.png)
![3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2529519.png)

![1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one](/img/structure/B2529521.png)
